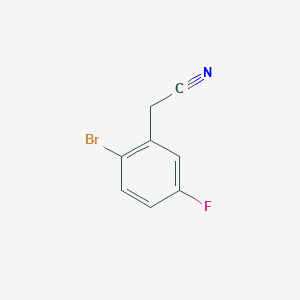

2-Bromo-5-fluorophenylacetonitrile

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-Bromo-5-fluorophenylacetonitrile is a chemical compound that is part of the broader class of bromo-fluorobenzonitriles. These compounds are of interest due to their potential applications in various fields, including pharmaceuticals and materials science. The presence of both bromine and fluorine atoms in the molecule suggests that it could be a versatile intermediate for further chemical transformations .

Synthesis Analysis

The synthesis of bromo-fluorophenylacetonitriles can be achieved through various methods. One approach involves the palladium-catalyzed arylation of benzophenone hydrazone followed by acidic deprotection/cyclization, which is a general method for synthesizing substituted 3-aminoindazoles from 2-bromobenzonitriles . Another method includes the halodeboronation of aryl boronic acids, which has been demonstrated to be a scalable and efficient process . Additionally, a five-step synthesis involving Sonogashira coupling has been reported for the synthesis of a related compound, which could potentially be adapted for 2-bromo-5-fluorophenylacetonitrile .

Molecular Structure Analysis

The molecular structure of related bromo-fluorophenylacetonitriles has been characterized using X-ray crystallography and theoretical calculations. For instance, the crystal structure of a fluorinated α-aminonitrile compound was solved by direct methods and refined to a final R-value, indicating the precision of the structural data . These structural analyses are crucial for understanding the reactivity and properties of these compounds.

Chemical Reactions Analysis

The reactivity of bromo-fluorophenylacetonitriles can be quite diverse. For example, the presence of a bromine atom can facilitate further functionalization through cross-coupling reactions, as seen in the synthesis of PET radioligand precursors . The fluorine atom can also influence the reactivity, as demonstrated by the unusual reactivity of a related compound, which led to the formation of a trimeric impurity . These reactions highlight the complexity and potential of bromo-fluorophenylacetonitriles in synthetic chemistry.

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-bromo-5-fluorophenylacetonitrile and its derivatives are influenced by the presence of halogen atoms. Theoretical studies, including DFT calculations, have been used to predict vibrational and NMR spectra, which are in agreement with experimental observations . The reactivity of these molecules can be explained using molecular descriptors and reactivity surfaces, providing insights into their behavior in chemical reactions . Additionally, the crystal structures of some derivatives have revealed intermolecular interactions, such as hydrogen bonds and π–π stacking, which can affect the compound's properties and stability .

科学的研究の応用

Synthesis and Chemical Applications

- 2-Bromo-5-fluorophenylacetonitrile is involved in the facile synthesis of related compounds. A study demonstrated the synthesis of 2-bromo-3-fluorobenzonitrile, emphasizing the generality of halodeboronation of aryl boronic acids, a process relevant to the synthesis of various aryl bromides and chlorides (Szumigala et al., 2004).

- Another research highlights its utility in the synthesis of fluorinated compounds. It discusses the preparation of α-fluorophenylacetonitriles, which are valuable in synthesizing 2-fluoro-2-phenethylamines (Letourneau & Mccarthy, 1985).

Radiochemical Applications

- 2-Bromo-5-fluorophenylacetonitrile plays a role in radiochemical studies, particularly in synthesizing 2-bromo-1-[18F]fluoroethane. This compound is integral in the automated preparation of 18F-fluoroethylated radiopharmaceuticals, a crucial component in medical imaging (Comagic et al., 2001; 2002).

Nucleic Acid Research

- In nucleic acid research, derivatives of this compound are used in the synthesis of various nucleoside analogs. These analogs have shown potent inhibitory activity against viruses like AIDS and hepatitis B (Robins et al., 1995).

Pharmaceutical Applications

- It's also notable in pharmaceutical research for the synthesis of antiviral nucleosides. For instance, derivatives have been synthesized with significant anti-herpes virus activity (Watanabe et al., 1983).

Biological Research

- In biological research, derivatives are used in studies on herbicide resistance in transgenic plants. An example is the investigation of bromoxynil (3,5-dibromo-4-hydroxybenzonitrile) and its metabolites in transgenic tobacco plants (Stalker et al., 1988).

Safety And Hazards

将来の方向性

特性

IUPAC Name |

2-(2-bromo-5-fluorophenyl)acetonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrFN/c9-8-2-1-7(10)5-6(8)3-4-11/h1-2,5H,3H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTNJFIQOVKEQFB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)CC#N)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrFN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90378780 |

Source

|

| Record name | 2-Bromo-5-fluorophenylacetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90378780 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.03 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Bromo-5-fluorophenylacetonitrile | |

CAS RN |

886761-96-2 |

Source

|

| Record name | 2-Bromo-5-fluorophenylacetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90378780 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(4-Chlorophenyl)-2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]acetonitrile](/img/structure/B1272613.png)

![4-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-amino}butanoic acid](/img/structure/B1272616.png)

![2-{1-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-indol-3-yl}acetonitrile](/img/structure/B1272624.png)

![2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-2-(4-methoxyphenyl)acetonitrile](/img/structure/B1272625.png)

![2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-2-(4-nitrophenyl)acetonitrile](/img/structure/B1272626.png)

![Tert-butyl [2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl] Carbonate](/img/structure/B1272635.png)